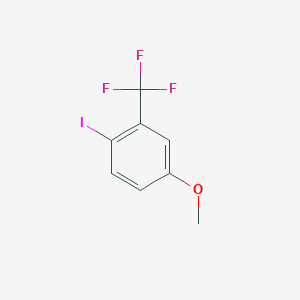
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3IO It is a halogenated aromatic compound characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene typically involves halogenation and substitution reactions. One common method is the iodination of 4-methoxy-2-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the trifluoromethyl group to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: The compound can be used in the design of pharmaceuticals and agrochemicals. Its halogenated structure may enhance the biological activity and stability of these compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, where its unique properties can improve performance and durability
Mechanism of Action
The mechanism of action of 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which may enhance its electron-withdrawing properties and reactivity in certain reactions.
1-Iodo-4-nitro-2-(trifluoromethyl)benzene:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: The substitution of a fluorine atom for the methoxy group can change the compound’s physical and chemical properties.
These comparisons highlight the unique features of this compound, such as its specific substituent pattern and resulting reactivity.
Properties
Molecular Formula |
C8H6F3IO |
|---|---|
Molecular Weight |
302.03 g/mol |
IUPAC Name |
1-iodo-4-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3IO/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,1H3 |
InChI Key |
WJYFQGLNGVVNIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


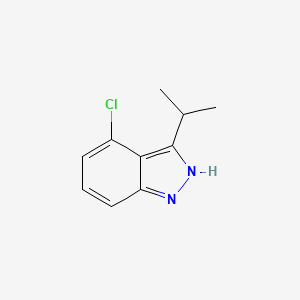
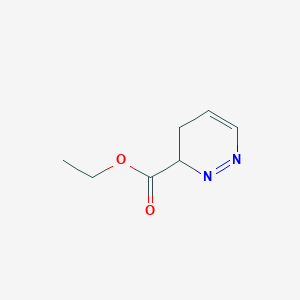


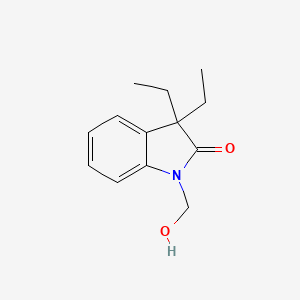


![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
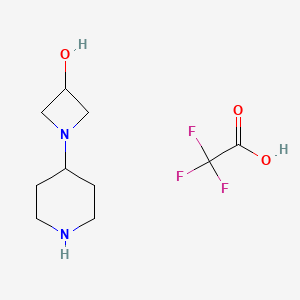
![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)
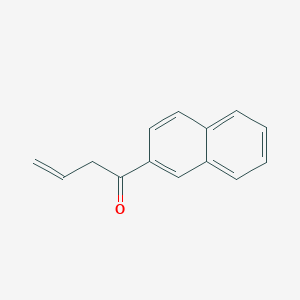
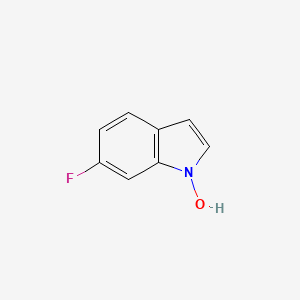
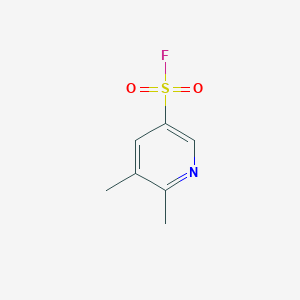
![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)
